6-Cyanonicotinamid

Übersicht

Beschreibung

6-Cyanonicotinamide, also known as 6-CN, is a synthetic compound that has become increasingly popular in the scientific community due to its versatile applications in research. 6-CN is a derivative of nicotinamide, a form of vitamin B3, and is used in many different research fields, including biochemistry, physiology, and drug development.

Wissenschaftliche Forschungsanwendungen

1. Kontrolle von Hautalterung und Pigmentierung 6-Cyanonicotinamid, auch bekannt als Nicotinamid oder Niacinamid, hat sich als wirksam bei der Kontrolle von Hautalterung und Pigmentierung erwiesen . Es stellt den zellulären NAD+-Pool und die mitochondriale Energetik wieder her, mildert oxidativen Stress und Entzündungsreaktionen, verstärkt die extrazelluläre Matrix und die Hautbarriere und hemmt den Pigmentierungsprozess in der Haut .

Kosmetische Anwendungen

Nicotinamid ist ein wichtiger funktioneller Bestandteil in verschiedenen Hautpflegeprodukten und Kosmetika . Es spielt eine zentrale Rolle bei der NAD+-Synthese und trägt zu Redoxreaktionen und Energieproduktion in Hautzellen bei . Es wurde weit verbreitet als vielseitiger Anti-Aging-Inhaltsstoff eingesetzt .

Therapeutische Implikationen

Die intrinsischen Eigenschaften von Nicotinamid können zur Behandlung von Akne vulgaris, Melasma und Psoriasis eingesetzt werden . Es reduziert den oxidativen Stress, die Entzündung und die Pigmentierung der Haut deutlich .

4. DNA-Reparatur und zelluläre Stressreaktionen Nicotinamid ist dafür bekannt, die menschliche DNA-Reparatur und zelluläre Stressreaktionen zu beeinflussen . Es wird vermutet, dass Nicotinamid als kosmetischer Inhaltsstoff zur Abschwächung von Hautalterung und Hyperpigmentierung nützlich sein wird .

Behandlung von Psoriasis

Topische Anwendungen einer 1,5%igen wässrigen Lösung von 6-Aminonicotinamid über vier Wochen führten bei 27 von 34 Patienten zu einer erheblichen Verbesserung oder vollständigen Klärung von Psoriasis-Plaques

Wirkmechanismus

Target of Action

6-Cyanonicotinamide, also known as 6-aminonicotinamide, is a small-molecule inhibitor that primarily targets the NADP±dependent enzyme, 6-phosphogluconate dehydrogenase . This enzyme plays a crucial role in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis, which generates NADPH and pentoses (5-carbon sugars) as well as ribose 5-phosphate, a precursor for the synthesis of nucleotides .

Mode of Action

6-Cyanonicotinamide interacts with its target enzyme, 6-phosphogluconate dehydrogenase, by inhibiting its activity . This inhibition interferes with glycolysis, resulting in ATP depletion . The compound’s interaction with its target is believed to involve electrostatic interactions and possibly hydrogen bond formation .

Biochemical Pathways

The primary biochemical pathway affected by 6-Cyanonicotinamide is the pentose phosphate pathway . By inhibiting 6-phosphogluconate dehydrogenase, 6-Cyanonicotinamide disrupts this pathway, leading to a decrease in the production of NADPH and pentoses. NADPH is a crucial molecule in various cellular processes, including the oxidative stress response and anabolic reactions. The disruption of these processes can have significant downstream effects on cellular function and metabolism .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound

Result of Action

The inhibition of 6-phosphogluconate dehydrogenase by 6-Cyanonicotinamide leads to ATP depletion, which can result in cell death . This effect has been observed in various cell types, including cancer cells . Additionally, 6-Cyanonicotinamide has been shown to cause significant alterations in cellular morphology and viability .

Action Environment

The action, efficacy, and stability of 6-Cyanonicotinamide can be influenced by various environmental factors. For instance, the presence of certain ions can affect the antimicrobial activity of similar compounds . Additionally, factors such as temperature, pH, and salinity can impact the activity of many biochemical compounds . .

Zukünftige Richtungen

The pharmacological blockade of glucose 6-phosphate dehydrogenase (G6PD), the primary and rate-limiting enzyme involved in PPP, using 6-aminonicotinamide (6-AN), could induce antiproliferative activity in two lung cancer cell lines . This suggests that 6-Cyanonicotinamide might work as a valuable candidate for the current HBV treatments . The efficient use of metabolic inhibitors could be a clinically promising therapeutic scheme .

Biochemische Analyse

Biochemical Properties

6-Cyanonicotinamide is an inhibitor of the NADP+ dependent enzyme, 6-phosphogluconate dehydrogenase . This enzyme plays a crucial role in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis. The inhibition of this enzyme by 6-Cyanonicotinamide interferes with glycolysis, resulting in ATP depletion .

Cellular Effects

In a study conducted on L6 Myoblast Cells, 6-Cyanonicotinamide was found to cause significant morphological changes such as irregularly elongated and stellate shape of cells, round-shaped nucleus, cytoplasmic vacuolization, irregular cell arrangements, and formation of large spaces among cell clusters . It also caused a marked reduction in cell viability and alterations of some important metabolites and enzymes .

Molecular Mechanism

The molecular mechanism of action of 6-Cyanonicotinamide involves its incorporation into coenzymes NAD+ or NADP+ to form analogs . These analogs are known to inhibit certain enzymes but elevate others, suggesting that the changes induced by 6-Cyanonicotinamide are dependent on types of animal tissues or cell lines .

Temporal Effects in Laboratory Settings

It is known that 6-Cyanonicotinamide causes a time-dependent decrease in cell viability

Dosage Effects in Animal Models

It is known that 6-Cyanonicotinamide has been used in various concentrations to induce diabetes in animal models

Metabolic Pathways

6-Cyanonicotinamide is involved in the NAD biosynthesis pathway . It is incorporated into coenzymes NAD+ or NADP+ to form analogs . These analogs can inhibit or elevate certain enzymes, affecting the metabolic flux or metabolite levels .

Transport and Distribution

It is known that 6-Cyanonicotinamide can interfere with glycolysis, suggesting that it may be transported into cells where glycolysis occurs .

Subcellular Localization

Given its role in inhibiting the enzyme 6-phosphogluconate dehydrogenase, it is likely that it localizes to the cytoplasm where this enzyme is found

Eigenschaften

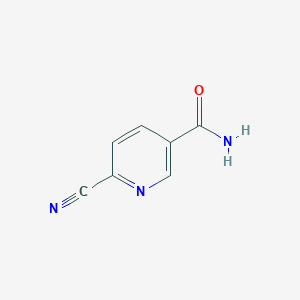

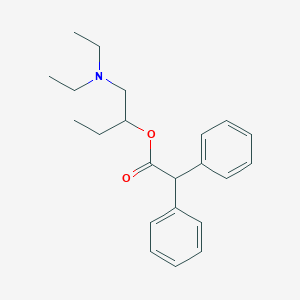

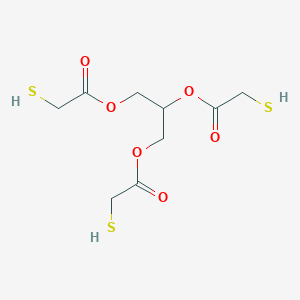

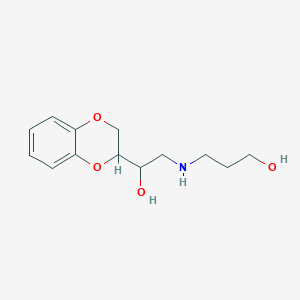

IUPAC Name |

6-cyanopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-3-6-2-1-5(4-10-6)7(9)11/h1-2,4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSHKIBATYEGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395956 | |

| Record name | 6-Cyanonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14178-45-1 | |

| Record name | 6-Cyanonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)

![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-](/img/structure/B84283.png)